Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-amino-2-propan-2-yl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)6-7(10)12-8(11-6)5(2)3/h5H,4,10H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYGSRWOEGQTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666471 | |
| Record name | Ethyl 4-amino-2-(propan-2-yl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211929-25-8 | |
| Record name | Ethyl 4-amino-2-(propan-2-yl)-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30666471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-2-methylpropanoate with formamide, followed by cyclization to form the imidazole ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired products .
Major Products Formed
Scientific Research Applications
Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with closely related imidazole carboxylates:
Key Research Findings
- Substituent Impact : The 2-isopropyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller alkyl groups (e.g., methyl) .
- Amino Group Reactivity: The 4-amino group facilitates hydrogen bonding, a critical feature for interactions in biological systems, as seen in purine derivatives (Figure 3 in ) .
- Fluorine Effects : The 4-fluoro substituent in CAS 1427501-40-3 increases metabolic stability and electron-withdrawing properties, which could be advantageous in drug design .
Biological Activity
Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate (C9H15N3O2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound is characterized by an imidazole ring, an amino group, and an ester functional group. Its molecular weight is approximately 197.23 g/mol. The presence of the isopropyl group enhances its steric properties, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including MCF-7 and A549. The mechanism appears to involve the inhibition of specific enzymes that regulate cell proliferation and survival .
The biological activity of this compound is largely attributed to its ability to bind to certain enzymes or receptors, thereby altering their activity. This interaction can lead to a cascade of biological effects, including disruption of metabolic pathways critical for pathogen survival or cancer cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cytotoxicity Assays : In cytotoxicity assays against various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
- Mechanistic Insights : Further investigations revealed that the compound may act as a competitive inhibitor of specific enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cancer cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
